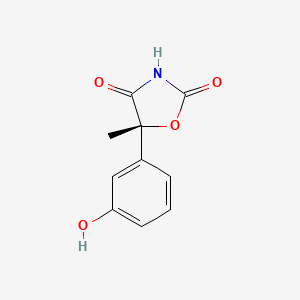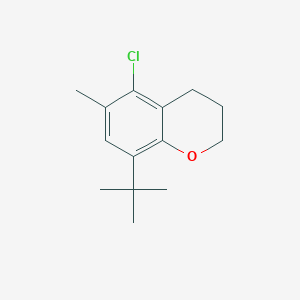
8-tert-Butyl-5-chloro-6-methyl-3,4-dihydro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-tert-Butyl-5-chloro-6-methyl-3,4-dihydro-2H-1-benzopyran is a synthetic organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzopyran core with specific substituents, including a tert-butyl group, a chlorine atom, and a methyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 8-tert-Butyl-5-chloro-6-methyl-3,4-dihydro-2H-1-benzopyran typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The initial step involves the cyclization of suitable precursors to form the benzopyran ring system.
Introduction of Substituents: The tert-butyl, chlorine, and methyl groups are introduced through various substitution reactions. For example, tert-butylation can be achieved using tert-butyl chloride in the presence of a Lewis acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Chemical Reactions Analysis
8-tert-Butyl-5-chloro-6-methyl-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-tert-Butyl-5-chloro-6-methyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 8-tert-Butyl-5-chloro-6-methyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 8-tert-Butyl-5-chloro-6-methyl-3,4-dihydro-2H-1-benzopyran include other substituted benzopyrans such as:
6-Methyl-3,4-dihydro-2H-1-benzopyran: Lacks the tert-butyl and chlorine substituents, resulting in different chemical properties and biological activities.
8-tert-Butyl-3,4-dihydro-2H-1-benzopyran: Lacks the chlorine and methyl groups, which may affect its reactivity and applications.
5-Chloro-6-methyl-3,4-dihydro-2H-1-benzopyran: Lacks the tert-butyl group, influencing its steric and electronic properties.
Properties
CAS No. |
848492-94-4 |
|---|---|
Molecular Formula |
C14H19ClO |
Molecular Weight |
238.75 g/mol |
IUPAC Name |
8-tert-butyl-5-chloro-6-methyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C14H19ClO/c1-9-8-11(14(2,3)4)13-10(12(9)15)6-5-7-16-13/h8H,5-7H2,1-4H3 |
InChI Key |
AAFUPUAIQZCBED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1Cl)CCCO2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


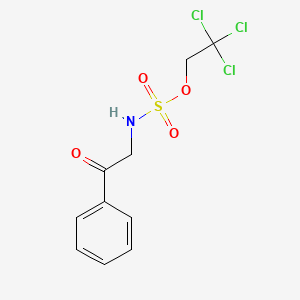
![3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B14204566.png)
![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)
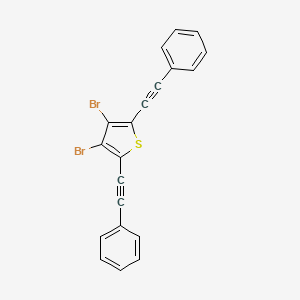
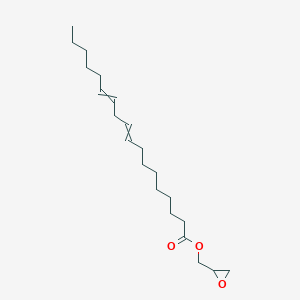
![Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-](/img/structure/B14204587.png)
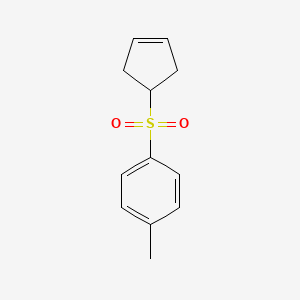

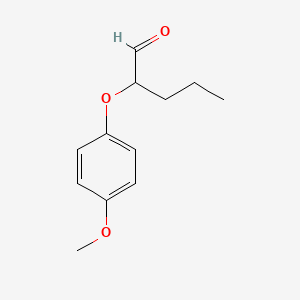
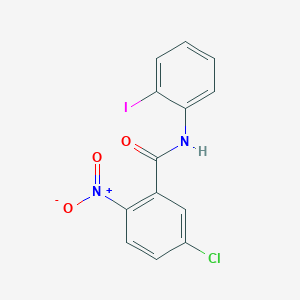
![2-(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B14204619.png)

![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
